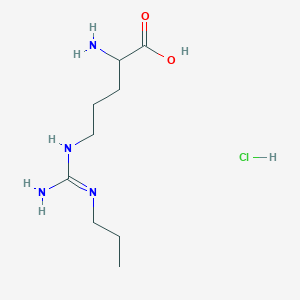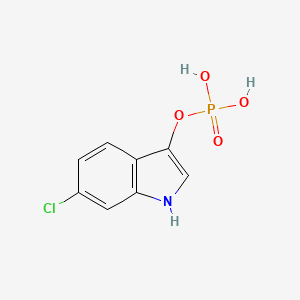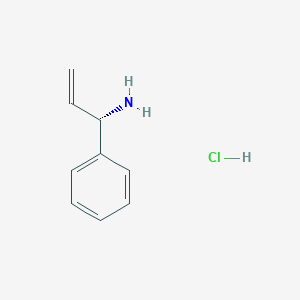![molecular formula C16H20ClFN4O B12303984 N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)
N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolopyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolo[4,3-c]pyridin-Kern, eine Fluorphenylethylgruppe und eine Carboxamidgruppe umfasst. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid umfasst typischerweise mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolo[4,3-c]pyridin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, wie z. B. Hydrazine und Pyridinderivate, unter spezifischen Bedingungen, um den Pyrazolo[4,3-c]pyridin-Kern zu bilden.
Einführung der Fluorphenylethylgruppe: Die Fluorphenylethylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Fluorphenylethylhalogenid mit dem Pyrazolo[4,3-c]pyridin-Kern reagiert.
Bildung der Carboxamidgruppe: Die Carboxamidgruppe wird durch eine Amidierungsreaktion eingeführt, bei der ein geeignetes Amin mit einem Carbonsäurederivat reagiert.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von fortschrittlichen Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Nucleophile Substitutionsreaktionen können an der Fluorphenylethylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole das Fluoratom ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Referenzverbindung in analytischen Studien verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und anticancerogene Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen, darunter neurologische Erkrankungen und Krebs.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet, was zur Modulation biochemischer Signalwege führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu anticancerogenen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrazolo[3,4-b]pyridine: Diese Verbindungen teilen einen ähnlichen Pyrazolo[4,3-c]pyridin-Kern, unterscheiden sich aber in ihren Substitutionssmustern und biologischen Aktivitäten.
Einzigartigkeit
N-(4-Fluorphenylethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-carbonsäureamid-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination aus einer Fluorphenylethylgruppe, einem Pyrazolo[4,3-c]pyridin-Kern und einer Carboxamidgruppe.
Eigenschaften
Molekularformel |
C16H20ClFN4O |
|---|---|
Molekulargewicht |
338.81 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)ethyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-21-10-12-8-18-9-14(15(12)20-21)16(22)19-7-6-11-2-4-13(17)5-3-11;/h2-5,10,14,18H,6-9H2,1H3,(H,19,22);1H |
InChI-Schlüssel |
JTFWSKLGTBMWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2CNCC(C2=N1)C(=O)NCCC3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)


![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)

![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)



![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
